molecular formula C14H9BrN2O4 B13489920 4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione

4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13489920
M. Wt: 349.14 g/mol
InChI Key: HSEWEPJYXPOBKE-UHFFFAOYSA-N
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Description

4-bromo-2-{2,4-dioxo-3-azabicyclo[311]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique bicyclic structure It contains a bromine atom, multiple carbonyl groups, and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids, such as concentrated sulfuric acid, to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogenation and other substitution reactions can introduce new substituents into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine or chlorine). Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a bromine atom, multiple carbonyl groups, and a nitrogen atom within its bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H9BrN2O4

Molecular Weight

349.14 g/mol

IUPAC Name

4-bromo-2-(2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H9BrN2O4/c15-8-3-1-2-7-9(8)12(20)17(11(7)19)14-4-6(5-14)10(18)16-13(14)21/h1-3,6H,4-5H2,(H,16,18,21)

InChI Key

HSEWEPJYXPOBKE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C(=O)NC2=O)N3C(=O)C4=C(C3=O)C(=CC=C4)Br

Origin of Product

United States

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